2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
The compound 2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone (referred to herein as the target compound) is a substituted imidazolyl ethanone derivative. Its structure features a 4-methoxyphenyl group linked to an ethanone moiety, which is further connected to a 4,5-dihydroimidazole ring substituted with a 3-methylbenzylthio group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-4-3-5-17(12-15)14-25-20-21-10-11-22(20)19(23)13-16-6-8-18(24-2)9-7-16/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNACLNEBSWAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Final Coupling: The final step involves coupling the imidazole derivative with the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products include alcohol derivatives.
Substitution: Substituted products depend on the specific electrophile used, such as nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structural components suggest possible activity against various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
Recent studies have indicated that similar imidazole derivatives exhibit significant anticancer properties. For instance, compounds with imidazole rings have been shown to inhibit tumor growth in vitro and in vivo models. The presence of the 4-methoxyphenyl group may enhance the lipophilicity and bioavailability of the drug, making it a candidate for further exploration in cancer therapy .
Antimicrobial Properties
The thioether moiety (involving the 3-methylbenzyl group) is known to contribute to antimicrobial activity. Research has demonstrated that sulfur-containing compounds can disrupt microbial cell membranes, leading to cell death. This aspect makes the compound a candidate for developing new antimicrobial agents .
Neuroscience
Imidazole derivatives have been studied for their neuroprotective effects. The compound's potential ability to modulate neurotransmitter systems could be beneficial in treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that related compounds may influence cholinergic pathways, offering a basis for future research .
Data Tables
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of Imidazole | Reaction of substituted phenols with thioether under reflux | 64% |
| Formation of Ethyl Ketone | Acetylation reaction with acetic anhydride | 82% |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Key Substituents
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, the sulfur-containing side chain, and the heterocyclic core. Below is a comparative analysis:
Table 1: Structural Comparison of Imidazolyl Ethanone Derivatives
Key Observations:
Phenyl Substituents: The target compound’s 4-methoxyphenyl group is electron-donating, enhancing lipophilicity compared to the electron-withdrawing 4-chlorophenyl group in or the bulkier 4-ethoxyphenyl in . Methoxy and ethoxy groups may influence receptor binding in pharmacological contexts, as seen in synthetic cannabinoids like JWH-201 .
Sulfur-Containing Groups: The 3-methylbenzylthio group in the target compound introduces steric bulk and aromaticity, contrasting with the smaller methylthio in or the polar 4-fluorobenzylthio in .
Heterocyclic Core :
- The 4,5-dihydroimidazole core (partially saturated) in the target compound may confer rigidity compared to fully unsaturated imidazoles or indoles (e.g., JWH-201) .
- Pyrazoline derivatives (e.g., ) exhibit distinct conformational flexibility due to their five-membered ring with two adjacent nitrogen atoms.
Biological Activity
The compound 2-(4-methoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule known for its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The structure features an imidazole ring, a methoxyphenyl group, and a thioether moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The imidazole ring is particularly noteworthy for its role in enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with imidazole derivatives. The compound's structure suggests potential efficacy against various pathogens.
Antitumor Activity
Imidazole derivatives have been studied for their antitumor effects. Preliminary data suggest that this compound may exhibit cytotoxicity against certain cancer cell lines.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various imidazole derivatives showed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and K. pneumoniae, indicating promising antimicrobial potential .
- Antitumor Activity in vitro : In a study assessing the cytotoxic effects of the compound on human cancer cell lines, it was found to induce apoptosis in HeLa cells with an IC50 value of 15 µM, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
